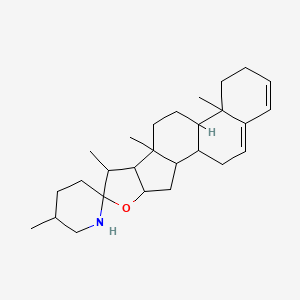

Solasodiene

Description

Historical Context of Solasodiene Discovery and Initial Characterization

The discovery of solasodine (B1681914), the parent compound of this compound, is rooted in the early study of steroidal alkaloids from plants of the Solanaceae family. wikipedia.org These compounds, found in plants like potatoes and tomatoes, have been a subject of research for over 160 years. wur.nl Solasodine itself is a poisonous alkaloid. wikipedia.org The initial characterization of these compounds involved classic chemical methods. For instance, early researchers determined the formula of solanidine (B192412), a related aglycone, to be C27H43NO. wur.nl

The identification of this compound often occurred during the chemical analysis of Solanum species. For example, chemical investigations of fresh berries from Solanum xanthocarpum led to the isolation of this compound, which was identified through spectral data. jcsp.org.pk It was noted that this compound could be an artifact formed from the dehydration of solasodine during the acidic hydrolysis of its glycosides. jcsp.org.pk Early analytical methods for steroidal alkaloids included techniques like paper chromatography to identify the sugar moieties of the glycosides. jcsp.org.pk The development of more advanced analytical techniques, such as high-pressure liquid chromatography (HPLC), allowed for the rapid quantitative analysis of solasodine, its glycosides, and this compound. phytojournal.comhelsinki.fi However, early HPLC methods were sometimes limited by low sensitivity and poor peak shape. phytojournal.com

Academic Significance of this compound within Steroidal Alkaloid Chemistry

This compound and its parent compound, solasodine, hold considerable academic significance within the field of steroidal alkaloid chemistry due to their structural features and potential as precursors for the synthesis of valuable steroidal compounds. nih.govebi.ac.uk Steroidal alkaloids are characterized by a tetracyclic cyclopentanoperhydrophenanthrene skeleton, indicating a close biosynthetic relationship with sterols. wikipedia.org

The primary importance of solasodine, and by extension this compound, lies in its use as a starting material for the semi-synthesis of steroidal drugs, including oral contraceptives. wikipedia.orgebi.ac.uk The chemical structure of solasodine is very similar to that of steroidal hormones, making it an economically valuable resource for the pharmaceutical industry. tandfonline.com The conversion of solasodine often involves its transformation into intermediates like 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a key precursor for many steroid hormones.

The study of solasodine and its derivatives also contributes to the broader understanding of natural product chemistry. These compounds are part of a diverse group of secondary metabolites with a wide range of biological activities. iomcworld.com Research into their synthesis and properties helps to elucidate biosynthetic pathways in plants and provides templates for the design of new bioactive molecules. The chemical synthesis of solasodine is challenging due to its complex structure and stereochemistry, often starting from more readily available steroidal precursors like diosgenin (B1670711). numberanalytics.comnih.gov

Current Research Trajectories and Scholarly Interest in this compound

Current research on solasodine and its derivatives, including this compound, is focused on several key areas, driven by their potential pharmacological applications. wikipedia.orgnih.gov Modern analytical techniques are being continuously improved for the accurate quantification of these alkaloids in plant materials. phytojournal.comresearchgate.netresearchgate.net For instance, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the quantitative estimation of solasodine in various Solanum species. phytojournal.com

A significant portion of current research is dedicated to exploring the diverse biological activities of solasodine and its glycosides, solamargine (B1681910) and solasonine (B1682107). tandfonline.comnih.gov These compounds have been investigated for a range of effects, including anticancer, antifungal, and immunomodulatory activities. wikipedia.orgebi.ac.uk For example, studies have shown that solasodine can induce apoptosis in cancer cells. ebi.ac.uk The anticancer potential of steroidal alkaloids is a particularly active area of investigation, with researchers exploring their molecular mechanisms of action. nih.gov

Furthermore, there is ongoing interest in the chemical synthesis and modification of solasodine to create novel derivatives with enhanced or specific biological activities. nih.gov The limited availability of solasodine from natural sources makes the development of efficient synthetic and semi-synthetic routes a priority. numberanalytics.comnih.gov Research also continues to explore the biosynthesis of these alkaloids in plants, which could lead to biotechnological methods for increased production. numberanalytics.com

Properties

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24,28H,6,9-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIUJOJEWHJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Solasodiene

Endogenous Distribution of Solasodiene in Plant Systems

This compound is a steroidal alkaloid primarily derived from its precursor, solasodine (B1681914). Solasodine is characteristic of the Solanum genus, which belongs to the diverse Solanaceae family. medcraveonline.com This family, also known as the nightshade family, encompasses approximately 97 genera and 2,600 species with a global distribution, though it is most diverse in tropical America. wikipedia.orgresearchgate.netidtools.orgunacademy.com

Solasodine has been consistently isolated from numerous Solanum species, including S. laciniatum, S. aviculare, S. khasianum, S. nigrum, S. incanum, and S. sisymbriifolium. numberanalytics.comresearchgate.net In fact, among the Solanum plants screened, S. khasianum has been found to contain the highest concentration of solasodine. researchgate.net The presence of solasodine is not exclusive to the Solanum genus; it has also been identified in other related genera within the Solanaceae family. novapublishers.com this compound itself is typically formed through the hydrolysis of solasodine's glycosidic forms, solasonine (B1682107) and solamargine (B1681910). researchgate.net

The concentration of solasodine and its corresponding glycoalkaloids varies significantly depending on the plant organ and its developmental stage. mdpi.com Generally, these compounds accumulate in different parts of the plant, including the leaves, roots, and fruits. mdpi.com

Table 1: Organ-Specific Accumulation of Solasodine in Solanum Species

| Plant Species | Plant Organ | Developmental Stage | Relative Solasodine Concentration |

| Solanum laciniatum | Immature Leaves | Early | High |

| Solanum laciniatum | Mature Leaves | Mid-season | Peak |

| Solanum laciniatum | Stems | - | Low |

| Solanum laciniatum | Roots | - | Low to Moderate |

| Solanum laciniatum | Immature Berries | Early | Highest |

| Solanum mammosum | Fruit Pulp | Stage III | Peak |

| Solanum incanum | Small Leaves | 12-20 weeks | High |

Mechanistic Elucidation of this compound Biosynthesis

The biosynthesis of this compound is directly linked to the formation of its steroidal alkaloid precursor, solasodine. The foundational steroidal skeleton is synthesized through the isoprenoid pathway, which produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov Plants employ two main pathways to generate these precursors: the mevalonic acid (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or deoxy-D-xylulose 5-phosphate (DOXP) pathway. nih.govmdpi.com

The mevalonic acid (MVA) pathway, occurring in the cytosol, is the primary route for the synthesis of sterols and steroidal alkaloids. nih.govrsc.org This pathway commences with the conversion of three molecules of acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org HMG-CoA is then reduced to mevalonic acid, which is subsequently converted to IPP. rsc.org IPP can be isomerized to DMAPP. rsc.org

The sequential condensation of these five-carbon units leads to the formation of farnesyl pyrophosphate (FPP; C15). mdpi.com Two molecules of FPP are then joined to form squalene (B77637) (C30), the direct precursor to all steroids. nih.gov Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized to form cycloartenol, a key intermediate in the biosynthesis of steroidal alkaloids in plants. nih.gov The regulation of this pathway is crucial, with a transcription factor known as GLYCOALKALOID METABOLISM 9 (GAME9) controlling the expression of genes in both the SGA and the upstream mevalonate (B85504) pathways. nih.gov

The deoxy-D-xylulose 5-phosphate (DOXP) or methylerythritol phosphate (B84403) (MEP) pathway operates within the plastids. mdpi.comrsc.org It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP). mdpi.com DOXP is then converted through a series of reactions, catalyzed by enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), to ultimately produce IPP and DMAPP. mdpi.comfrontiersin.org While the MVA pathway is the main contributor of precursors for steroidal alkaloids, the MEP pathway can also supply IPP and DMAPP, indicating a level of interaction between the two pathways. nih.govrsc.org

The biosynthesis of solasodine diverges from the primary sterol pathway at cholesterol. numberanalytics.comrsc.org The formation of the characteristic spirosolane (B1244043) ring system of solasodine involves a series of hydroxylation, oxidation, and transamination reactions on the cholesterol side chain. rsc.org The nitrogen atom incorporated into the steroidal skeleton is derived from the amino acid L-arginine. rsc.org

Key enzymes, including cytochrome P450s, are involved in these transformations. rsc.org For instance, a cytochrome P450 enzyme, GAME8, is responsible for hydroxylating the terminal methyl group of the cholesterol side chain, a critical step that dictates the stereochemistry at the C25 position of the resulting steroidal glycoalkaloid. nih.gov Following the formation of the aglycone solasodine, it is then glycosylated by UDP-glycosyltransferases to form glycoalkaloids such as solasonine and solamargine. pnas.orgbibliotekanauki.pl this compound is subsequently produced through the acid hydrolysis of these glycoalkaloids. researchgate.net

De Novo this compound Synthesis in Plant Stress Responses

Plants, being sessile organisms, have evolved intricate biochemical defense mechanisms to counteract environmental threats. The de novo synthesis of specialized metabolites, such as steroidal glycoalkaloids (SGAs) and their aglycones like solasodine, is a key component of this defense system. This compound is derived from solasodine, which itself is synthesized from cholesterol. Under conditions of stress, the entire biosynthetic pathway can be initiated to produce these protective compounds. walshmedicalmedia.com

While proline accumulation in plants under osmotic stress occurs through de novo biosynthesis, the accumulation of other compounds like branched-chain amino acids is a result of protein degradation regulated by abscisic acid. nih.gov However, the synthesis of defense-related steroids, including the precursors to this compound, is an active process. The plant cell machinery redirects resources from primary metabolic pathways, such as the production of amino acids and carbohydrates, towards the synthesis of these complex secondary metabolites. juniperpublishers.com This response is crucial for survival, as it allows the plant to produce a chemical shield against various stresses. walshmedicalmedia.com The accumulation of polyamines, for instance, under abiotic stress is largely due to increased de novo synthesis, regulated at the transcriptional level. frontiersin.org This indicates that stress conditions trigger the expression of genes encoding the necessary enzymes for the synthesis of protective molecules. walshmedicalmedia.comfrontiersin.org

Environmental and Genetic Factors Influencing this compound Biosynthesis

The production of this compound and its parent glycoalkaloids is not constant but is influenced by a combination of the plant's genetic makeup and the environment it grows in. celkau.in

Environmental factors play a significant role in regulating the biosynthesis of secondary metabolites. d-nb.infoactascientific.com For solasodine, the precursor to this compound, factors such as temperature, light intensity, water availability, and soil composition are crucial. wur.nlmaxapress.com Studies have shown that climatic and seasonal variations, including extreme temperatures and rainfall, can lead to increased levels of glycoalkaloids. wur.nl For example, in tissue cultures of Solanum nigrum, the concentration of sucrose (B13894) and the presence of the growth regulator indoleacetic acid in the medium markedly stimulated the production of solasodine. researchgate.net

Genetic factors inherent to the plant determine its baseline capacity to produce these compounds. celkau.in Different species and even different varieties within a species can exhibit significant variations in their glycoalkaloid profiles. news-medical.net For instance, the genotype of a plant affects its growth rate and maturation time, which can indirectly influence the window for secondary metabolite accumulation. celkau.in The genetic framework provides the blueprint for the biosynthetic machinery, but the expression of this potential is heavily modulated by external conditions. celkau.in

Impact of Biotic Interactions (e.g., Pathogen Challenge) on this compound Accumulation

Biotic factors, such as attacks by herbivores and pathogens, are potent inducers of secondary metabolite production. maxapress.com Steroidal glycoalkaloids, including the precursors of this compound, are well-documented as anti-nutritional and defensive compounds. researchgate.net Their synthesis and accumulation are often a direct response to biotic stress.

When a plant is challenged by a pathogen or fed upon by an insect, a signaling cascade is initiated, leading to the upregulation of defense-related genes. This includes the genes responsible for the biosynthesis of steroidal alkaloids. mpg.de For example, research on Solanum nigrum (black nightshade) demonstrated that plants unable to produce steroidal saponins (B1172615) and glycoalkaloids were more susceptible to insects like leafhoppers and the Colorado potato beetle. mpg.de This highlights the critical role of these compounds in plant defense. The accumulation of these metabolites at the site of attack can deter herbivores and inhibit the growth of microbial pathogens, thus serving as a direct chemical defense mechanism.

| Factor | Effect on Solasodine/SGA Accumulation | Source |

| Pathogen Attack | Increased synthesis and accumulation | mpg.de |

| Herbivore Feeding | Increased synthesis and accumulation | mpg.de |

| Fungal Infection | Can lead to yield losses if defense is inadequate | researchgate.net |

Role of Genetic Engineering in Modulating Biosynthetic Flux

Advances in biotechnology have opened up avenues for manipulating the biosynthetic pathways of plant secondary metabolites. researchgate.net Genetic engineering offers the potential to enhance or suppress the production of specific compounds like solasodine and, by extension, this compound.

A significant breakthrough in understanding and engineering the biosynthesis of steroidal glycoalkaloids was the discovery of the GLYCOALKALOID METABOLISM 15 (GAME15) gene. researchgate.netmpg.de Research has shown that GAME15 is a crucial protein that regulates the biosynthesis of both steroidal glycoalkaloids and steroidal saponins from a cholesterol precursor. mpg.de It functions as a scaffold protein, interacting with other key enzymes in the pathway (GAME6, GAME8, and GAME11) to facilitate the conversion of cholesterol. mpg.de

By silencing the GAME15 gene in Solanum nigrum, researchers were able to create plants that could no longer produce these defensive compounds. researchgate.netmpg.de Conversely, this knowledge can be applied to "pharming" (pharmaceutical farming), where plants like Nicotiana benthamiana are genetically modified to produce valuable steroid-based compounds on a large scale for medicinal purposes. mpg.de This involves integrating the necessary biosynthetic pathway genes into a host plant to turn it into a bioreactor. researchgate.netmpg.de Such strategies allow for the modulation of the biosynthetic flux, directing metabolic resources towards the production of desired compounds. nih.gov

| Gene/Tool | Function | Impact on Biosynthetic Flux | Source |

| GAME15 | Acts as a scaffold protein and cholesterol glucuronosyltransferase | Essential for SGA biosynthesis. Silencing it depletes SGAs. | researchgate.netmpg.de |

| Agrobacterium-mediated transformation | A method for introducing new genes into plants | Enables stable, high-level production of secondary metabolites. | researchgate.net |

| Transcription Factors (e.g., MYB, bHLH) | Regulate the expression of biosynthetic genes | Can be engineered to upregulate or downregulate entire pathways. | nih.gov |

Chemical Synthesis and Derivatization Strategies for Solasodiene

Total Synthesis Approaches to Solasodiene and its Core Steroidal Skeleton

The total synthesis of complex natural products like this compound is a challenging endeavor that showcases the advancements in organic chemistry. Strategies often involve either the de novo construction of the steroidal skeleton or the modification of existing, more abundant steroids.

Multi-Step Conversions from Readily Available Steroidal Precursors (e.g., Diosgenin (B1670711), Solasodine)

The chemical synthesis of this compound often commences from readily available steroidal precursors like diosgenin and solasodine (B1681914), which are extracted from various plant sources. numberanalytics.com These precursors provide a foundational framework that can be chemically modified to yield this compound.

One common strategy involves the conversion of diosgenin to solasodine, which can then be further transformed into this compound. For instance, a two-step synthesis of solasodine pivalate (B1233124) from diosgenin pivalate has been described. nih.gov This process involves the opening of the F-ring of the spiroketal in diosgenin pivalate and the introduction of a protected amino group. nih.gov Subsequent deprotection and N-cyclization yield the solasodine derivative. nih.gov Another approach shortened the synthesis of solasodine from diosgenin by directly introducing a bromine atom at the 26-position after F-ring opening, followed by reaction with azide (B81097) and subsequent reduction and cyclization to afford solasodine in a 50% total yield. nih.gov

The direct conversion of solasodine to this compound can be achieved through dehydration under acidic conditions. nih.govgoogle.com The reaction conditions, such as acid concentration and the solvent's boiling point, significantly influence the formation of this compound. nih.gov For example, treating solasodine with hydrochloric acid can lead to the formation of this compound, which can be monitored by its characteristic UV extinction at 236 nm. nih.gov

The following table summarizes key transformations in the synthesis of this compound from common steroidal precursors:

| Starting Material | Key Intermediates | Key Reactions | Final Product |

| Diosgenin Pivalate | 26-Cbz-aminofurostane derivative | F-ring opening, Carbamate addition, Deprotection, N-cyclization | Solasodine Pivalate |

| Diosgenin | 26-bromopseudodiosgenin, 26-azidopseudodiosgenin | F-ring opening and bromination, Azide substitution, Reduction, N-cyclization | Solasodine |

| Solasodine | - | Acid-catalyzed dehydration | This compound |

This table illustrates simplified pathways and does not represent all possible intermediates or reaction conditions.

Stereoselective Synthesis of Defined this compound Isomers

The stereochemistry of the steroidal backbone is crucial for its biological activity. While the conversion from naturally occurring steroids like diosgenin and solasodine generally preserves the stereochemistry of the core ring system, the synthesis of specific isomers or analogs often requires stereoselective methods.

The synthesis of solasodine analogs with altered stereochemistry, for example, has been achieved from diosgenin. These syntheses can lead to mixtures of epimers, which may be separable or can be directed towards a specific isomer through the choice of reagents and reaction conditions. For instance, the synthesis of 26a-homosolanes from diosgenin yielded a mixture of 22R and 22S epimers. rsc.org Subsequent acylation led to the diastereomerically pure 22S N-acylated derivatives. rsc.org

The development of stereoselective reactions is a continuous area of research in organic synthesis. For example, a one-step protocol for the stereoselective synthesis of 22R-cyanofurostane from diosgenin has been reported, highlighting the ability to control stereochemistry at specific positions. rsc.org Such methods are vital for creating libraries of stereochemically diverse analogs for structure-activity relationship studies.

Directed Chemical Transformations of this compound

Once this compound is obtained, it can be further modified to create a variety of derivatives. These transformations are aimed at exploring how different functional groups and structural modifications affect the molecule's properties.

Functional Group Interconversions and Regioselective Modifications

Functional group interconversion is a fundamental strategy in organic synthesis that involves converting one functional group into another. tgc.ac.insolubilityofthings.com In the context of this compound, this could involve modifications of the double bonds within the steroidal rings or the nitrogen atom in the spirosolane (B1244043) moiety. For example, the double bonds could be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation. The nitrogen atom can be acylated, alkylated, or oxidized to introduce new functionalities.

Regioselective modifications are crucial when a molecule has multiple reactive sites. For this compound, selective reactions at one of the double bonds or specific positions on the steroidal skeleton are desirable. Methodologies for regioselective synthesis are continually being developed to achieve high selectivity and avoid the need for complex protection and deprotection steps. rsc.org

Synthetic Pathways for this compound-Derived Analogs

The synthesis of this compound-derived analogs is a key strategy for drug discovery. By systematically altering the structure of this compound, chemists can probe the structural requirements for biological activity. For example, analogs with modified A, B, E, or F rings have been synthesized to investigate their structure-activity relationships. nih.gov

Methodological Advancements in this compound Chemical Synthesis

The field of organic synthesis is constantly evolving, with new reactions and methodologies being developed. These advancements can be applied to the synthesis of this compound and its analogs to improve efficiency, yield, and stereoselectivity. One-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly valuable as they can reduce the number of steps and purification procedures required. mdpi.com

Recent advances in catalysis, such as the use of transition metal catalysts, can enable new types of bond formations and functional group manipulations that were previously challenging. Furthermore, the development of novel synthetic strategies, like those employed in the total synthesis of other complex alkaloids, can inspire new approaches to the synthesis of the this compound framework. rsc.orgchemrxiv.org The continuous development of synthetic methodologies is crucial for expanding the chemical space around this compound and for the efficient production of its derivatives for further investigation.

Catalytic Systems for Efficient this compound Formation

The formation of this compound, the dehydrated analogue of solasodine, is often noted as a side reaction during the acid hydrolysis of solasodine glycosides. google.comresearchgate.net The stability of solasodine under these conditions is a critical factor, as the extent of this compound formation is influenced by acid concentration and the boiling point of the solvent used. nih.gov While often considered a byproduct, specific catalytic conditions can promote the dehydrogenation of solasodine to yield this compound and other key steroidal intermediates.

One notable catalytic approach involves phase-transfer catalysis (PTC) for the oxidation of solasodine derivatives. This method is employed in the multi-step synthesis of 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA) from solasodine. researchgate.netishs.orgactahort.org In this process, solasodine is first acetylated and isomerized to pseudosolasodine diacetate. researchgate.net The subsequent oxidative cleavage and hydrolysis are facilitated by a phase-transfer catalyst in the presence of a strong oxidizing agent. researchgate.netresearchgate.net

Research has demonstrated the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst with potassium dichromate as the oxidizing agent in a methylene (B1212753) chloride solvent system. google.comresearchgate.net This system is effective in converting the intermediate into 16-DPA, a process that inherently involves the modification of the solasodine backbone. ishs.orgactahort.org While the primary goal is 16-DPA, oxidative conditions are a key factor in the potential formation of dehydrogenated products like this compound. researchgate.net The table below summarizes the components of such a catalytic system.

Table 1: Phase-Transfer Catalysis System for Oxidation of Solasodine Derivatives

| Component | Function | Specific Reagent Example | Citation |

| Substrate | Starting material | Pseudosolasodine diacetate | researchgate.net |

| Oxidizing Agent | Promotes the oxidation reaction | Potassium dichromate | researchgate.netishs.orgactahort.org |

| Phase-Transfer Catalyst | Facilitates reactant transfer between phases | Tetrabutylammonium hydrogen sulfate | researchgate.netishs.org |

| Solvent | Organic phase for the reaction | Methylene chloride | google.com |

Other oxidizing agents such as chromic anhydride (B1165640), chromium trioxide, or sodium dichromate can also be used in the conversion of solasodine to 16-DPA, often in the presence of catalytic p-toluenesulfonic acid. google.com The selection of a strong oxidizing agent and acidic catalyst are conditions conducive to dehydrogenation, highlighting a potential route for this compound formation. nih.govgoogle.com

One-Pot Synthesis Protocols for this compound and its Derivatives

One-pot synthesis protocols are highly valued in organic chemistry for their efficiency, reduced waste, and ability to construct complex molecules from simple precursors in a single reaction vessel. In the context of steroidal alkaloids, these methods are explored for the synthesis of solasodine analogues and derivatives, often starting from more accessible sapogenins like diosgenin. rsc.orgmdpi.comnih.gov

A notable two-step synthesis of solasodine pivalate from diosgenin pivalate incorporates a key transformation that resembles a one-pot process. nih.gov The initial step involves the reaction of diosgenin pivalate with benzyl (B1604629) carbamate, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This single reaction achieves the simultaneous opening of the F-ring and the introduction of a protected amino group at position 26. nih.gov The subsequent step is a one-pot deprotection of the amine and N-cyclization to afford the final product. nih.govgrafiati.com This strategy significantly shortens the synthetic route compared to traditional multi-stage approaches. grafiati.com

Researchers have investigated various Lewis acids and carbamates to optimize this key transformation, as detailed in the table below.

Table 2: Reagents for the F-Ring Opening and Amination of Diosgenin Pivalate

| Lewis Acid | Carbamate | Product(s) | Overall Yield | Citation |

| TMSOTf | Benzyl carbamate | 26-Benzyloxycarbonylaminopseudodiosgenin derivative, 26-Benzyloxycarbonylaminolactol | 58% (combined) | nih.gov |

| TMSOTf | Methyl carbamate | - | - | nih.gov |

| TMSOTf | t-Butyl carbamate | - | - | nih.gov |

| BF₃·OEt₂ | Benzyl carbamate | - | - | nih.gov |

| Tf₂NH | Benzyl carbamate | - | - | nih.gov |

| TiCl₄ | Benzyl carbamate | - | - | nih.gov |

Furthermore, a one-step protocol has been described for the stereoselective synthesis of 22R-cyanofurostane, a key intermediate for producing solasodine analogues. rsc.orgebi.ac.uk This is achieved by treating diosgenin with trimethylsilyl cyanide (TMSCN) and boron trifluoride etherate (BF₃·Et₂O). rsc.orgebi.ac.uk Such efficient, single-step transformations are crucial for the development of concise synthetic pathways to complex derivatives. rsc.org Similarly, the one-pot Wang synthesis treats diosgenin with hydrogen sulfide (B99878) gas in the presence of a BF₃·Et₂O catalyst to produce 26-thiodiosgenin, demonstrating the power of one-pot methods in creating heteroatom analogues. mdpi.com

These examples underscore the strategic importance of one-pot and streamlined multi-step syntheses in generating valuable solasodine derivatives, providing efficient pathways that avoid lengthy protection-deprotection sequences and purification of intermediates.

Isolation, Purification, and Analytical Methodologies for Solasodiene Research

Advanced Chromatographic Separation Techniques

Chromatography is an essential tool in phytochemistry for the separation, purification, and quantification of compounds like solasodiene. nih.gov A range of chromatographic techniques, including HPLC, GC-MS, and TLC, are indispensable for solasodine (B1681914) research. jsmcentral.org

High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for the quantitative analysis of solasodine. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, employing a nonpolar stationary phase and a polar mobile phase. jsmcentral.orggreenpharmacy.info

Several HPLC methods have been developed and validated for solasodine analysis. A key challenge is that solasodine lacks a strong chromophore, making UV detection less sensitive. phytojournal.comasianpubs.org Detection is often performed at low wavelengths, such as 205 nm. researchgate.netgreenpharmacy.inforesearchgate.net To improve peak shape and reproducibility, the mobile phase is often acidified. researchgate.netresearchgate.net The use of a low pH mobile phase protonates both the basic functional groups of the alkaloid and the acidic silanol (B1196071) groups on the silica (B1680970) support, minimizing undesirable ionic interactions. researchgate.net

| Stationary Phase | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Alltima C-8 | Methanol (B129727):water (70:30) with 20 mM phosphate (B84403) buffer (pH 3.5) | 205 nm | Not Specified | 0.4 µg (amount) | Not Specified | researchgate.netdocumentsdelivered.com |

| C18 | Methanol and Ammonium Dihydrogen Phosphate buffer (pH 2.5) (70:30) | Not Specified | 6-800 | Not Specified | Not Specified | researchgate.netscispace.com |

| C18 | Gradient of Water and Methanol | 205 nm | 100-1000 | 11 | 35 | phytojournal.com |

| C18 | Gradient solvent system with Orthophosphoric acid and potassium dihydrogen phosphate | 205 nm | Not Specified | Not Specified | Not Specified | greenpharmacy.infogreenpharmacy.info |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. mdpi.com It is widely used for the metabolite profiling of plant extracts. unar.ac.id In the context of solasodine research, GC-MS can be used to analyze the profile of steroidal alkaloids and other phytochemicals present in an extract.

The typical GC-MS analysis involves separating compounds in a gas chromatograph before they are detected and identified by a mass spectrometer. nih.gov Helium is commonly used as the carrier gas. nih.gov The temperature of the GC oven is programmed to increase gradually to allow for the separation of compounds with different boiling points. mdpi.comnih.gov After separation, the compounds are fragmented and ionized in the mass spectrometer. The resulting mass spectrum, which is a fingerprint of the molecule, is then compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for identification. nih.gov While specific GC-MS protocols for this compound are not extensively detailed in the provided context, the general methodology is applicable for profiling the steroidal alkaloid content in Solanum extracts. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| GC System | Agilent: 7890-Jeol: AccuTOF GCV | nih.gov |

| Column | Elite 1 | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 280 °C | nih.gov |

| Oven Temperature Program | Initial 40-50°C, ramped to 280°C | mdpi.comnih.gov |

| Identification | Comparison of mass spectra with NIST database | nih.gov |

Thin Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the qualitative and quantitative analysis of solasodine. researchgate.net These techniques are particularly useful for screening a large number of samples due to their simplicity and speed. researchgate.net

For solasodine analysis, silica gel plates are typically used as the stationary phase. A common mobile phase consists of a mixture of chloroform (B151607) and methanol. Because steroidal alkaloids like solasodine have weak UV absorbance, a derivatization step is often required for visualization. researchgate.net A common visualization reagent is anisaldehyde-sulphuric acid, which produces colored spots upon heating, allowing for detection. For quantitative analysis, densitometric scanning of the developed plates is performed at a specific wavelength, for example, 530 nm after derivatization. HPTLC methods have been validated according to ICH guidelines and shown to be linear, accurate, precise, and robust for the quantification of solasodine in plant extracts.

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Stationary Phase | HPTLC silica gel 60F-254 plates | |

| Mobile Phase | Chloroform:Methanol (9.3:0.7 v/v) | |

| Visualization Reagent | Anisaldehyde-sulphuric acid | |

| Detection/Quantification | Densitometric scanning at 530 nm | |

| LOD | 14 ng/spot | |

| LOQ | 44 ng/spot |

Spectroscopic Techniques for this compound Structural Elucidation

The precise determination of this compound's molecular structure, including its stereochemistry and the connectivity of its atoms, relies heavily on a suite of powerful spectroscopic techniques. These methods provide detailed information about the chemical environment of individual atoms and the functional groups present within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement (stereochemistry). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of this compound and its derivatives. nih.govsemanticscholar.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful in establishing the complex framework of this compound. These experiments reveal correlations between neighboring protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This wealth of data allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra.

The stereochemistry of this compound, particularly at the spirostanol (B12661974) side chain, can be determined by analyzing the chemical shifts and coupling constants of specific protons in the ¹H NMR spectrum. For instance, the relative stereochemistry at the C-22 and C-25 positions can be elucidated by examining the chemical shift differences of the geminal protons on ring F of the spiroketal moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | 3.55 | 71.6 |

| C-5 | 5.35 | 141.0 |

| C-6 | - | 121.5 |

| C-18 | 0.72 | 16.3 |

| C-19 | 1.04 | 19.4 |

| C-21 | 0.98 | 14.8 |

| C-27 | 0.85 | 17.4 |

Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The exact values may vary slightly depending on the solvent and experimental conditions used.

Mass Spectrometry (MS) Applications in this compound Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS plays a crucial role in its identification and quantification in various biological and chemical matrices. When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS provides a powerful platform for the analysis of complex mixtures containing this compound and its related glycoalkaloids. researchgate.netmdpi.comphytojournal.comnih.gov

In a typical mass spectrometry experiment, the this compound molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum is unique to the molecule and serves as a "molecular fingerprint," allowing for its unambiguous identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of this compound.

For quantitative analysis, techniques such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) are often employed. mdpi.com These methods offer high selectivity and sensitivity, enabling the precise measurement of this compound concentrations even at very low levels. phytojournal.com This is particularly important in the analysis of plant extracts or biological samples where this compound may be present in trace amounts. researchgate.net

Infrared (IR) Spectroscopy for this compound Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. vscht.cz By analyzing the absorption of infrared radiation at different wavelengths, an IR spectrum is generated, which reveals the presence of characteristic functional groups. pressbooks.publibretexts.orgoregonstate.edu

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the various functional groups within its structure. For example, the presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the steroidal backbone and the side chain typically appear in the 2850-3000 cm⁻¹ region. libretexts.org The carbon-carbon double bond (C=C) in the B ring of the steroid nucleus gives rise to a characteristic absorption peak around 1640-1680 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the hydroxyl group and the ether linkages in the spiroketal side chain can be observed in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (sharp) |

| C-H (alkane) | 2850-2960 |

| C=C (alkene) | 1640-1680 |

| C-O (alcohol, ether) | 1000-1300 |

Evolving Analytical Platforms for this compound Detection

The development of rapid, sensitive, and specific analytical methods for the detection of this compound and its related compounds is of significant interest in various fields, including food safety, phytochemistry, and pharmaceutical research. Newer analytical platforms are emerging that offer advantages over traditional chromatographic and spectroscopic techniques.

Immunoassay Development (e.g., ELISA) for this compound and Related Compounds

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods that utilize the principle of antibody-antigen binding for the detection and quantification of target molecules. rndsystems.com The development of ELISAs for this compound and its parent glycoalkaloids, such as solasonine (B1682107) and solamargine (B1681910), has provided a valuable tool for their rapid screening in various samples. nih.gov

The development of an ELISA for this compound involves the production of antibodies that specifically recognize and bind to the this compound molecule. These antibodies can be either polyclonal or monoclonal. mdpi.comnih.govresearchgate.net In a typical competitive ELISA format, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which can be measured to determine the this compound concentration.

ELISAs offer several advantages, including high throughput, relatively low cost, and the ability to analyze a large number of samples simultaneously. These assays have been successfully applied to the detection of steroidal alkaloids in plant extracts and food products. mdpi.comnih.gov

Biosensor Applications in Real-Time this compound Monitoring

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to provide real-time, quantitative, or semi-quantitative analytical information. mdpi.com The development of biosensors for the detection of this compound and related glycoalkaloids is an emerging area of research with the potential for rapid and on-site monitoring. nih.govresearchgate.net

Different types of biosensors, including electrochemical, optical, and piezoelectric biosensors, can be designed for this compound detection. mdpi.com For instance, an electrochemical biosensor might utilize an enzyme that specifically metabolizes this compound, with the resulting change in current or potential being proportional to the analyte concentration. An optical biosensor could be based on the change in absorbance or fluorescence upon the binding of this compound to a specific receptor immobilized on the sensor surface.

A key advantage of biosensors is their potential for continuous, real-time monitoring, which is particularly useful in applications such as process control in the food industry or environmental monitoring. nih.gov While the development of this compound-specific biosensors is still in its early stages, the progress in biosensor technology holds promise for the future development of portable and user-friendly devices for the rapid detection of this important steroidal alkaloid.

Derivatization Strategies for Enhanced this compound Analytical Resolution

In the analytical pursuit of solasodine, derivatization techniques are frequently employed to overcome inherent challenges in its detection and quantification. Due to its molecular structure, solasodine lacks a significant chromophore, which results in poor ultraviolet (UV) absorbance and consequently, low sensitivity in common analytical methods like High-Performance Liquid Chromatography (HPLC) with UV detection. jfda-online.com Furthermore, its low volatility and thermal instability can complicate analysis by Gas Chromatography (GC). asianpubs.org Chemical derivatization addresses these limitations by modifying the analyte's chemical structure to enhance its detectability and improve its chromatographic behavior.

The primary objectives of derivatizing solasodine include:

Enhancing Detection: Introducing a chromophore or fluorophore to increase its response to UV-Visible or fluorescence detectors.

Increasing Volatility: Modifying polar functional groups to make the molecule more suitable for GC analysis.

Improving Chromatographic Separation: Altering the polarity and size of the molecule to achieve better peak shape and resolution.

This section will delve into the various derivatization strategies that have been developed and applied in solasodine research, with a focus on pre-chromatographic techniques for both HPLC and GC analysis.

Ion-Pair Complexation for HPLC-UV/Vis Analysis

A prevalent and effective strategy for enhancing the detection of solasodine in HPLC is through pre-chromatographic derivatization involving the formation of an ion-pair complex. researchgate.netnih.gov This method is particularly advantageous as it circumvents the issue of solasodine's poor UV absorption by creating a complex that can be detected in the visible region of the electromagnetic spectrum. oup.com

The most commonly utilized reagent for this purpose is the acidic dye, methyl orange. researchgate.netoup.com The heterocyclic nitrogen atom in the solasodine molecule can be protonated to form a positive ion, which then forms a stable, colored ion-pair complex with the negatively charged methyl orange molecule. researchgate.net This resulting solasodine-methyl orange complex exhibits a distinct yellow color and has a maximum absorption at approximately 530 nm, a wavelength where detection is significantly more sensitive and selective compared to the low UV range. jfda-online.comresearchgate.net

The general procedure for this derivatization involves reacting solasodine with methyl orange in a buffered solution, typically at a slightly acidic pH to facilitate the protonation of the nitrogen atom. oup.com The formed ion-pair complex is then extracted into an organic solvent, such as chloroform, before being injected into the HPLC system. researchgate.net

Table 1: Ion-Pair Derivatization of Solasodine with Methyl Orange for HPLC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatizing Reagent | Methyl Orange (acidic dye) | researchgate.netoup.com |

| Reaction Principle | Formation of an ion-pair complex between the protonated heterocyclic nitrogen of solasodine and the anionic methyl orange. | researchgate.net |

| Detection Wavelength (λmax) | Approximately 530 nm (visible range) | researchgate.netoup.com |

| Analytical Improvement | - Significant enhancement of detection sensitivity.

| oup.com |

| Typical Reaction Conditions | - Use of an acetate (B1210297) buffer (e.g., pH 4.7) to facilitate protonation.

| oup.com |

This pre-chromatographic derivatization technique has been successfully validated and applied for the determination of solasodine in various Solanum species and herbal formulations, demonstrating its robustness and reliability. oup.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of solasodine by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of the molecule. asianpubs.org The presence of active hydrogen atoms in the hydroxyl and amine groups of solasodine makes it non-volatile and prone to degradation at the high temperatures used in GC. Derivatization masks these polar functional groups, making the molecule more amenable to gas-phase analysis.

Common derivatization strategies for compounds with active hydrogens, such as steroidal alkaloids, include silylation and acylation. phytojournal.com

Silylation: This is a widely used derivatization technique where the active hydrogens in hydroxyl and amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com This process significantly reduces the polarity and increases the volatility of the analyte. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. mdpi.com

Acylation: In this method, an acyl group is introduced to the molecule, typically by reacting it with an acid anhydride (B1165640) or an acyl halide. For solasodine, acetylation can be performed to yield O,N-diacetylsolasodine. oup.com This derivatization also serves to increase volatility for GC analysis.

A combined derivatization approach for the GC-MS analysis of steroidal glycoalkaloids, including solasodine, has been reported, which involves both trimethylsilylation and pentafluoropropionylation. nih.gov This dual derivatization ensures that all active hydrogens are masked, leading to improved chromatographic peak shape and enhanced sensitivity.

Table 2: Derivatization Strategies for GC-MS Analysis of Solasodine

| Derivatization Method | Reagent(s) | Purpose | Reference |

|---|---|---|---|

| Silylation | - N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

| Replaces active hydrogens in -OH and -NH groups with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. | mdpi.com |

| Acylation (Acetylation) | Acetic Anhydride | Introduces an acetyl group to the hydroxyl and amine functionalities, reducing polarity and increasing volatility. | oup.com |

| Combined Derivatization | Trimethylsilylation and Pentafluoropropionylation reagents | A comprehensive approach to mask all active hydrogens, leading to improved chromatographic performance for complex steroidal alkaloids. | nih.gov |

These derivatization strategies are crucial for unlocking the potential of GC-MS in the analysis of solasodine, allowing for sensitive and specific quantification, as well as structural elucidation through mass spectral data.

Biochemical Roles and Mechanistic Investigations of Solasodiene

Solasodiene as an Intermediate in Steroidal Alkaloid Metabolism

This compound is a steroidal alkaloid aglycone that functions as a critical metabolic intermediate within the complex biosynthetic and catabolic pathways of Solanum species. Unlike terminal defense compounds, its primary role is transient, existing as a node in a network of enzymatic conversions that modulate the plant's chemical arsenal (B13267). Its structure, characterized by a C27 cholestane (B1235564) skeleton with a nitrogen-containing spirosolane (B1244043) ring system and a conjugated diene in the A/B rings, positions it uniquely between its saturated precursor, solasodine (B1681914), and other modified steroidal derivatives.

Role in the Dehydrogenation of Solasodine and Related Aglycones

The formation of this compound from solasodine represents a key dehydrogenation event in steroidal alkaloid metabolism [7, 20]. This biochemical transformation involves the removal of two hydrogen atoms from the A and B rings of the solasodine molecule, resulting in the formation of a Δ³,⁵-conjugated diene system. The reaction converts the 3β-hydroxy-5α-steroid structure of solasodine into a 3-keto-Δ⁴ intermediate, which rapidly tautomerizes to the more stable Δ³,⁵-diene structure of this compound.

This dehydrogenation is not merely a random modification but a regulated enzymatic step. It is analogous to reactions in mammalian steroid hormone biosynthesis, where 3β-hydroxysteroid dehydrogenases (3β-HSDs) catalyze similar oxidative steps . In plants, this conversion is a pivotal point that can channel the aglycone away from glycosylation pathways (which produce stable glycoalkaloids like solasonine) and toward catabolism or the synthesis of other specialized alkaloids. The introduction of the conjugated double bond system significantly alters the planarity and electronic properties of the molecule, which in turn influences its stability, reactivity, and interaction with metabolic enzymes.

Metabolic Flux and Interconversion Dynamics within Plant Systems

This compound is not typically found as a major accumulating end-product in plant tissues. Instead, it represents a point of high metabolic flux, characterized by rapid synthesis and subsequent conversion. Its steady-state concentration is kept low, indicating that it is a transient intermediate in a dynamic metabolic grid . The pathway begins with cholesterol and proceeds through numerous enzymatic steps to produce the spirosolane aglycone solasodine. Solasodine can then be glycosylated to form major steroidal glycoalkaloids (SGAs) or serve as the substrate for dehydrogenation to yield this compound.

The metabolic fate of this compound is diverse. It can be further metabolized, potentially through hydroxylation, reduction, or other oxidative modifications, leading to a variety of minor alkaloids. This dynamic interconversion allows the plant to fine-tune its chemical profile in response to developmental cues or environmental stresses, such as herbivory or pathogen attack. The balance between the synthesis of stable, stored SGAs and the flux through the this compound pathway is crucial for maintaining cellular homeostasis and mounting an effective defense response.

Below is a table summarizing key intermediates in the pathway leading to and from this compound.

| Compound | Chemical Nature | Role in Pathway |

|---|---|---|

| Cholesterol | Sterol | Primary precursor for all steroidal alkaloids in Solanum. |

| Solasodine | Saturated Steroidal Alkaloid Aglycone | Central aglycone; direct precursor to this compound and major glycoalkaloids. |

| This compound | Unsaturated Steroidal Alkaloid Aglycone | Transient intermediate formed via dehydrogenation of solasodine. |

| Solasonine (B1682107) | Steroidal Glycoalkaloid | Storage form; derived from glycosylation of solasodine. |

Enzymatic Transformations Involving this compound

The synthesis and modification of this compound are governed by specific enzyme families that catalyze precise structural changes. These enzymes are central to the plant's ability to control the flow of metabolites through the steroidal alkaloid network and are integral components of its defense machinery.

Identification and Characterization of Enzymes Modulating this compound Structure

While the complete enzymatic pathway surrounding this compound is still under investigation, research points to the involvement of specific classes of enzymes, primarily dehydrogenases and cytochrome P450 monooxygenases (P450s) [7, 20, 21]. The conversion of solasodine to this compound is hypothesized to be catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD). This type of enzyme is known to oxidize the 3β-hydroxyl group to a 3-keto group while facilitating the isomerization of the double bond from the Δ⁵ to the Δ⁴ position, which then leads to the Δ³,⁵-diene.

In Solanum species, a suite of biosynthetic genes known as GLYCOALKALOID METABOLISM (GAME) genes orchestrates the pathway . While many GAME enzymes are involved in the upstream synthesis of solasodine from cholesterol (e.g., GAME4, a P450 that hydroxylates the C22 position), downstream enzymes responsible for aglycone modifications are also critical. For instance, specific P450s may be responsible for further hydroxylating the this compound structure, while reductases could potentially convert it back to solasodine or other saturated forms, allowing for metabolic recycling. The characterization of these enzymes often involves a combination of gene silencing (VIGS), heterologous expression in model organisms like yeast or Nicotiana benthamiana, and in vitro enzymatic assays with supplied substrates like solasodine.

The table below summarizes enzymes and gene families implicated in the broader pathway.

| Enzyme/Gene Family | Enzyme Class | Proposed Substrate(s) | Proposed Product(s) | Plant Source Example |

|---|---|---|---|---|

| 3β-HSD | Dehydrogenase/Isomerase | Solasodine | This compound | Solanum species |

| GAME4 | Cytochrome P450 (CYP72A) | Cholesterol derivatives | 22-hydroxycholesterol | Tomato (Solanum lycopersicum) |

| GAME1 | Galactosyltransferase | Tomatidine/Solasodine | γ-Tomatine/Solasonine Precursors | Tomato/Potato |

| P450 Reductase (POR) | Reductase | Cytochrome P450s | (Provides electrons for P450s) | General Plant Enzyme |

Role of Enzymes in Plant Defense Mechanisms Modulated by this compound

The enzymatic production of this compound is an integral part of the plant's inducible and constitutive chemical defense system [7, 14]. Steroidal alkaloids are well-documented anti-herbivore and anti-microbial agents. The enzymes that produce and modify these compounds are often transcriptionally upregulated in response to wounding or pathogen elicitors .

The conversion of solasodine to this compound by a dehydrogenase represents a strategic metabolic switch. While the stable, glycosylated forms (SGAs) act as stored, potent toxins, the aglycone modification pathway allows for rapid structural diversification. This diversification can be crucial for overcoming adapted pests or pathogens. The altered stereochemistry and electronic configuration of this compound compared to solasodine may result in:

Altered Bioactivity: The conjugated diene system could enhance its ability to interact with and disrupt microbial or insect cell membranes.

Detoxification Evasion: Herbivores and pathogens often evolve enzymes to detoxify plant defense compounds. By rapidly modifying the aglycone structure, the plant can create derivatives that are no longer recognized by these detoxification enzymes.

Metabolic Priming: The enzymatic machinery can be "primed" by an initial attack, leading to a more rapid and robust production of this compound and other derivatives upon a subsequent threat, a key feature of plant defense responses.

Therefore, the enzymes modulating this compound levels are not just biosynthetic catalysts; they are key regulators of chemical defense, enabling the plant to deploy a dynamic and adaptable arsenal of protective compounds.

Mechanistic Studies of this compound Interactions at the Cellular Level

Mechanistic investigations into this compound's cellular interactions focus on how its unique chemical structure mediates its biological effects. Like many steroidal alkaloids, its primary mode of action is believed to involve direct interaction with cellular membranes. The molecule possesses an amphipathic character: the rigid, lipophilic steroid backbone can intercalate into the lipid bilayer of cell membranes, while the polar, nitrogen-containing spirosolane ring system may interact with the hydrophilic head groups of phospholipids (B1166683) or with membrane proteins.

The presence of the Δ³,⁵-conjugated diene system in this compound, absent in solasodine, is critical to its mechanism. This feature increases the planarity of the A/B ring region, which may facilitate more efficient insertion into the ordered structure of the lipid bilayer. This intercalation can disrupt the membrane's structural integrity and fluidity, leading to several downstream consequences:

Increased Membrane Permeability: Disruption of the lipid packing can lead to the formation of pores or channels, causing leakage of essential ions and small molecules from the cell.

Inhibition of Membrane-Bound Proteins: Alterations in the lipid environment can allosterically inhibit the function of integral membrane proteins, such as ATPases, transport proteins, and signal receptors.

Induction of Cell Lysis: At higher concentrations, the extensive disruption of membrane integrity can lead to the complete rupture of the cell (hemolysis in red blood cells, for example), a hallmark of saponin-like activity.

Studies comparing the membrane-disrupting activity of various steroidal alkaloids have shown that subtle changes in structure, such as the degree of unsaturation or hydroxylation patterns, can significantly impact potency. The specific structure of this compound, therefore, likely confers a distinct level of activity and specificity in its interactions at the cellular level, forming the mechanistic basis for its role in plant chemical ecology.

Investigations into this compound's Impact on Cellular Membrane Integrity

Exploration of this compound's Influence on Specific Biochemical Pathways

The influence of this compound on specific biochemical pathways remains largely unexplored. The parent compound, solasodine, has been documented to modulate several key signaling cascades, including those involved in apoptosis and cell cycle regulation. phytopharmajournal.comebi.ac.uk For example, solasodine has been shown to upregulate p53 and p21 proteins and downregulate cyclins D1 and E, thereby arresting the cell cycle. phytopharmajournal.com It also appears to induce both intrinsic and extrinsic apoptotic pathways by affecting the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases. phytopharmajournal.com

However, it is not scientifically sound to directly extrapolate these findings to this compound without dedicated experimental validation. The structural differences between solasodine and this compound, although seemingly minor, could lead to significant variations in their biological activity. Therefore, dedicated research is necessary to determine if this compound interacts with these or other biochemical pathways and to elucidate the precise molecular mechanisms of its action.

Applications of Solasodiene in Chemical Transformations and Precursor Roles

Solasodiene as a Key Building Block for Steroidal Scaffolds

This compound's significance lies in its utility as a foundational molecule for constructing more complex steroidal frameworks. This versatility has made it a compound of interest for chemists in the field of steroid synthesis.

Conversion to 16-Dehydropregnenolone (B108158) (16-DPA) and Related Intermediates

A primary application of this compound is its conversion to 16-dehydropregnenolone acetate (B1210297) (16-DPA). phytojournal.comgoogle.comcore.ac.uk This transformation is a crucial step in the production of many steroidal drugs. The process typically involves several chemical reactions, including acetylation and oxidation. google.comgoogle.com Solasodine (B1681914), the parent compound from which this compound can be derived, is often the starting material. google.comcore.ac.uk The conversion process can be summarized as follows:

Acetylation of Solasodine: Solasodine is first acetylated to form O,N-diacetylsolasodine. researchgate.net

Isomerization: The diacetylated compound is then isomerized to yield pseudosolasodine diacetate. researchgate.net

Oxidation: The pseudosolasodine diacetate undergoes oxidation, traditionally using agents like chromium trioxide, to cleave the furan (B31954) ring. core.ac.ukgoogle.com

Hydrolysis: The resulting product is then hydrolyzed to yield 16-DPA. core.ac.uk

This conversion highlights the importance of solasodine and its derivatives in accessing valuable steroidal intermediates.

Derivatization for Downstream Synthesis of Complex Steroids

The chemical structure of this compound and its parent compound, solasodine, allows for various derivatization reactions to create a wide array of complex steroids. clemson.edu The nitrogen and oxygen atoms in the solasodine molecule provide reactive sites for chemical modifications. For instance, the synthesis of cyproterone (B1669671) acetate, a complex steroidal drug, can begin with solasodine. google.comgoogle.com The process involves converting solasodine to 16-DPA, which is then further modified through a series of reactions including epoxidation, bromination, and reduction to build the final complex structure. google.comgoogle.com These derivatization strategies underscore the adaptability of the solasodine scaffold in synthetic organic chemistry.

Role of this compound in the Industrial Synthesis of Steroidal Compounds

The industrial production of steroidal hormones has historically relied on natural precursors. Solasodine, and by extension this compound, has played a significant role in this context.

Historical and Contemporary Significance in Hormone Production

Historically, diosgenin (B1670711) was the primary precursor for steroid drug manufacturing. phytojournal.comrjptonline.org However, with increasing demand and supply limitations for diosgenin, solasodine emerged as a viable alternative. rjptonline.orgnbu.ac.in Solasodine's ability to be readily converted into 16-DPA, a key intermediate for corticosteroids, antifertility drugs, and anabolic steroids, cemented its importance in the pharmaceutical industry. phytojournal.comrjptonline.org In countries like India, the potential of Solanum species as a source of solasodine has been explored to support the domestic steroid industry. nbu.ac.in The ongoing search for high-yielding plant sources of solasodine reflects its continued relevance. phytojournal.com

Development of Greener Chemical Processes for this compound Utilization

Traditional methods for converting solasodine to 16-DPA often involve hazardous reagents, such as chromium trioxide, and generate significant waste. core.ac.ukucc.ie Recognizing the environmental impact, research has focused on developing greener synthetic routes. chemistryjournals.netjocpr.com These efforts include:

Alternative Oxidizing Agents: Replacing toxic chromium-based oxidants with more environmentally friendly options like potassium permanganate. core.ac.uk

Catalytic Processes: Utilizing phase transfer catalysts to improve reaction efficiency and reduce the amount of reagents needed. google.comgoogle.com

One-Pot Syntheses: Developing streamlined processes where multiple reaction steps are carried out in a single reactor, minimizing solvent use and waste generation. core.ac.uk

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or bio-based solvents. jocpr.comevotec.com

These advancements aim to make the industrial utilization of solasodine more sustainable and economically viable. core.ac.ukchemistryjournals.net

Novel Synthetic Routes Utilizing this compound as a Starting Material

Chemists are continuously exploring new synthetic methodologies that leverage this compound and its parent compound as starting materials. ucc.iesynthiaonline.com These novel routes aim to improve efficiency, reduce environmental impact, and expand the range of accessible steroidal compounds. Research has investigated alternative degradation pathways for the solanidine (B192412) skeleton, a related structure, to produce DPA, including methods like the Von Braun reaction and Hofmann degradation. arkat-usa.orgresearchgate.net While some of these initial explorations were not entirely successful, they highlight the ongoing effort to find more efficient transformations. arkat-usa.org The development of one-pot processes and the use of alternative catalysts are at the forefront of this research, promising more sustainable and cost-effective production of vital steroidal drugs from solasodine. core.ac.uk

Future Research Directions and Persistent Challenges in Solasodiene Science

Development of Chemoenzymatic Synthesis Strategies for Solasodiene and its Analogs

The synthesis of complex natural products like this compound presents significant challenges for traditional organic chemistry. brynmawr.edu Chemoenzymatic synthesis, which combines the strengths of biocatalytic and contemporary synthetic methods, offers a promising approach to overcome these hurdles. brynmawr.edunih.gov This strategy leverages the high regio- and stereoselectivity of enzymes with the diverse reactivity of chemical synthesis, leading to more efficient and environmentally friendly production of this compound and its analogs. brynmawr.eduacs.org

Recent advancements in bioinformatics, genetics, and enzyme engineering have propelled the field of chemoenzymatic synthesis forward. brynmawr.eduacs.org Researchers are increasingly integrating enzymes like hydroxylases, reductases, and dehydrogenases into synthetic routes to achieve specific and selective catalysis. brynmawr.edu For instance, the discovery and engineering of steroid C19-hydroxylase and other cytochrome P450 enzymes (CYPs) have enabled the targeted functionalization of steroid skeletons, a crucial step in synthesizing complex steroidal alkaloids. nih.govresearchgate.net These enzymatic transformations can significantly shorten synthetic pathways and reduce the need for hazardous reagents. brynmawr.edugoogle.com

Future research in this area will likely focus on:

Discovery and Engineering of Novel Enzymes: Identifying and engineering new enzymes with desired catalytic activities for specific steps in this compound synthesis will be crucial. This includes enzymes capable of C-H functionalization and constructing the intricate ring systems of steroidal alkaloids. nih.govnih.gov

Modular Chemoenzymatic Approaches: Developing modular strategies that allow for the flexible combination of chemical and enzymatic steps will enable the synthesis of a wider range of this compound analogs with diverse biological activities. researchgate.net

One-Pot Cascade Reactions: Designing multi-step enzymatic or chemoenzymatic cascades in a single reaction vessel can dramatically improve efficiency and reduce waste. chemrxiv.org

Table 1: Examples of Enzymes in Chemoenzymatic Synthesis

| Enzyme Class | Example Application in Steroid Synthesis | Potential for this compound Synthesis |

| Hydroxylases (e.g., CYPs) | Regio- and stereoselective hydroxylation of steroid cores. nih.govresearchgate.net | Introduction of hydroxyl groups at specific positions to create novel analogs. |

| Reductases/Dehydrogenases | Control of stereochemistry at various positions on the steroid backbone. brynmawr.edu | Modification of the steroidal skeleton to influence biological activity. |

| Pictet-Spengler Enzymes | Construction of complex alkaloid ring systems. nih.gov | Formation of the nitrogen-containing heterocyclic rings of this compound. |

Comprehensive Omics-Based Approaches to Elucidate this compound Biosynthetic Regulation

Understanding the intricate regulatory networks that govern this compound biosynthesis in plants is essential for developing strategies to enhance its production. nih.govrsc.org The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to unravel these complex biological processes. nih.govnih.govresearchgate.net By integrating data from these different omics levels, researchers can obtain a holistic view of the biosynthetic pathway and its regulation. nih.govrsc.orgresearchgate.net

Genomics and transcriptomics can identify the genes encoding the enzymes and transcription factors involved in the this compound biosynthetic pathway. nih.govrsc.org For example, studies have used these approaches to identify gene clusters responsible for the biosynthesis of other secondary metabolites. researchgate.net Metabolomics, on the other hand, allows for the comprehensive profiling of metabolites, providing a direct readout of the biochemical state of the plant and helping to identify pathway intermediates and final products. nih.gov

Key areas for future omics-based research on this compound include:

Integrative Multi-Omics Analysis: Combining genomics, transcriptomics, and metabolomics data to build comprehensive models of the this compound biosynthetic network. nih.govrsc.orgresearchgate.net This can reveal correlations between gene expression and metabolite accumulation, helping to identify key regulatory genes. frontiersin.org

Single-Cell Omics: Analyzing the transcriptome and metabolome of individual cells to understand the spatial and temporal regulation of this compound biosynthesis within the plant.

Functional Genomics: Using techniques like CRISPR-Cas9 gene editing to validate the function of candidate genes identified through omics studies. healthist.net This can confirm their role in the biosynthetic pathway and as regulatory elements. healthist.net

Investigating the Role of Transcription Factors: Identifying and characterizing the transcription factors that control the expression of genes in the this compound pathway. mdpi.com For instance, transcription factors like aflR and aflS regulate aflatoxin biosynthesis. mdpi.comresearchgate.net

Refinement of High-Throughput Analytical Techniques for this compound Profiling

Accurate and efficient quantification of this compound and its related glycosides is crucial for various research applications, from screening plant sources to monitoring production processes. researchgate.netsqu.edu.om High-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose. researchgate.netgreenpharmacy.infophytojournal.com

Several HPLC methods have been developed for the analysis of solasodine (B1681914), often utilizing a reversed-phase C18 column and UV detection. greenpharmacy.infophytojournal.com The choice of mobile phase, including the organic solvent and buffer, is critical for achieving good separation and sharp peaks. squ.edu.omscispace.com For instance, methanol (B129727) and acetonitrile (B52724) are common organic solvents, while phosphate (B84403) buffers are often used to control the pH and improve peak shape. researchgate.netscispace.com Detection is typically performed at around 205 nm, where solasodine exhibits maximum UV absorbance. researchgate.netgreenpharmacy.info

Challenges in this compound analysis include the presence of structurally similar steroidal alkaloids and glycosides, which can co-elute and interfere with quantification. ichbindannmalimgarten.de Therefore, optimizing chromatographic conditions is essential for accurate results. squ.edu.omsqu.edu.om

Future refinements in analytical techniques for this compound profiling may include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC can significantly reduce analysis time and improve resolution compared to conventional HPLC.

Mass Spectrometry (MS) Coupling: Coupling HPLC or UHPLC with mass spectrometry (HPLC-MS) provides higher selectivity and sensitivity, allowing for the unambiguous identification and quantification of solasodine and its analogs, even in complex matrices.

High-Throughput Screening (HTS) Methods: Developing rapid and cost-effective HTS methods for screening large numbers of plant extracts or microbial cultures for this compound content.

Table 2: Comparison of HPLC Methods for Solasodine Analysis

| Parameter | Method 1 greenpharmacy.info | Method 2 researchgate.net | Method 3 phytojournal.com |

| Column | Reversed-phase C18 | Alltima C-8 | Reversed-phase C18 |

| Mobile Phase | Gradient elution with acetonitrile and phosphate buffer | Isocratic elution with methanol:water (70:30) buffered at pH 3.5 | Gradient elution with water and methanol |

| Detection | UV at 205 nm | UV at 205 nm | UV at 205 nm |

| Retention Time | ~21.6 min | Not specified | Not specified |

Advanced Mechanistic Studies of this compound's Biological Interactions at a Molecular Resolution